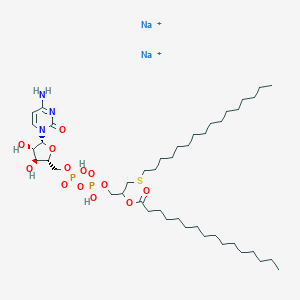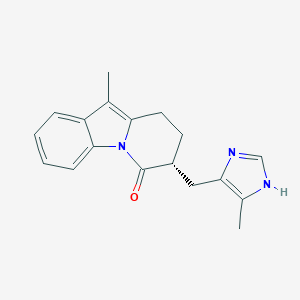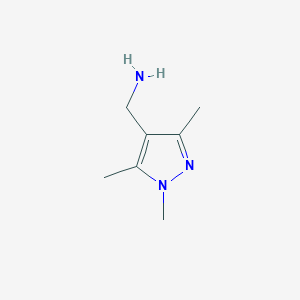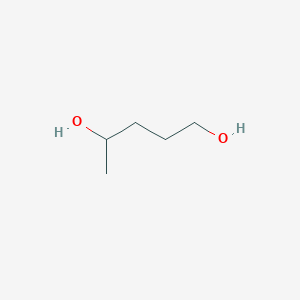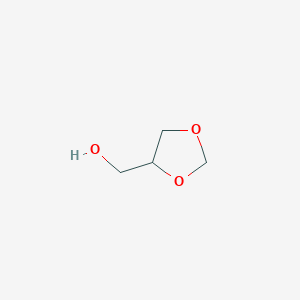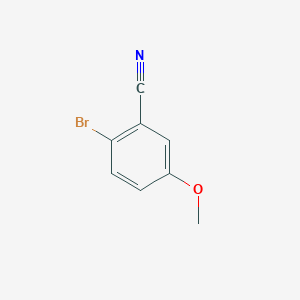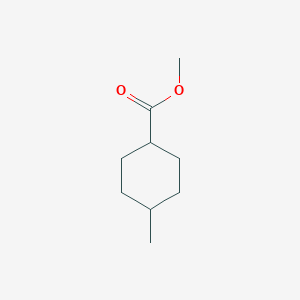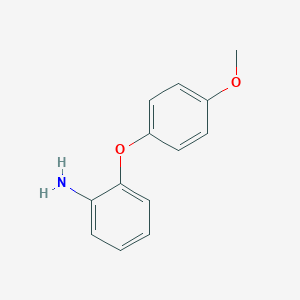
2-(4-Methoxyphenoxy)aniline
Descripción general
Descripción
2-(4-Methoxyphenoxy)aniline is a chemical compound that is part of a broader class of organic molecules where an aniline moiety is linked to a methoxyphenol group. This linkage creates a compound that can be useful in various chemical syntheses and applications. The methoxy group in the compound suggests increased electron density on the aromatic ring, which can influence its reactivity and interaction with other chemical species.
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxyphenoxy)aniline can be complex, involving multiple steps and reagents. For instance, the synthesis of substituted 4-methoxy-1H-quinolin-2-ones, which shares a similar methoxyphenol component, involves aniline derivatives reacting with malonic acid and phosphorous oxychloride, followed by methylation and further reactions to yield the final product . Another related synthesis is the production of 2-methoxyphenothiazine from resorcinol and aniline, which includes condensation, methylation, and cyclization steps . These methods highlight the versatility and complexity of synthesizing methoxyphenol-aniline derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methoxyphenoxy)aniline has been studied using various spectroscopic techniques. For example, 4-Methoxy-N-(3-phenylallylidene) aniline was characterized by FTIR and NMR spectroscopy, and its structure was optimized using ab initio HF and density functional methods . Similarly, substituted N-phenoxyethylanilines were investigated using infrared spectroscopy and theoretical calculations, providing insights into their vibrational, geometrical, and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of methoxyphenol-aniline derivatives can be influenced by the presence of the methoxy group. An example of a chemical reaction involving a related compound is the anodic oxidation of 4-allyl-2-methoxyphenol, which yielded dienones and dimeric compounds . This demonstrates the potential for oxidative transformations in these types of molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenol-aniline derivatives can be quite diverse. Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and different para-substituted anilines were synthesized, and their structures were elucidated using physical measurements and FT-IR, with NMR assignments aided by various correlation techniques . The study of ortho-methoxyphenols revealed their utility in oxidative bioconjugation reactions with anilines, showcasing their stability and versatility . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol demonstrates the potential for introducing various functional groups to the aniline moiety, affecting the compound's overall properties .
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Application : “2-(4-Methoxyphenoxy)aniline” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results or Outcomes : The outcomes would also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .
-
Synthesis of Anilines
- Application : Anilines are important in the field of organic chemistry. They are used as a starting material for the synthesis of various compounds. “2-(4-Methoxyphenoxy)aniline” could potentially be used in the synthesis of anilines .
- Method of Application : The synthesis of anilines involves various chemical reactions, including nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents .
- Results or Outcomes : The outcomes of these reactions would be various types of anilines. Unfortunately, the source does not provide any quantitative data or statistical analyses .
-
Antimalarial Research
- Application : Certain 2,4-diamino-5-phenoxy pyrimidines, which bear a structural resemblance to proguanil, have been studied for potential antimalarial activity .
- Method of Application : The method involves the synthesis of a large series of 2,4-diamino-5-phenyl pyrimidines and testing them for activity .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
-
Organic Building Blocks
- Application : “2-(4-Methoxyphenoxy)aniline” is used as an organic building block in various areas of research .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results or Outcomes : The outcomes would also depend on the specific research context. The source does not provide any quantitative data or statistical analyses .
-
Antitumor Research
- Application : Compounds having a 4(3H)-quinazolinone ring system, which “2-(4-Methoxyphenoxy)aniline” could potentially be used to synthesize, are known to possess antitumor activities .
- Method of Application : The method involves the synthesis of a large series of 4(3H)-quinazolinone compounds and testing them for activity .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Safety And Hazards
The safety data sheet for a similar compound, “4-(2-Methoxyphenoxy)aniline”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a skin sensitizer and should be handled with appropriate safety measures .
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMZTLWFOGGZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326959 | |
| Record name | 2-(4-methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)aniline | |
CAS RN |
105901-39-1 | |
| Record name | 2-(4-methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





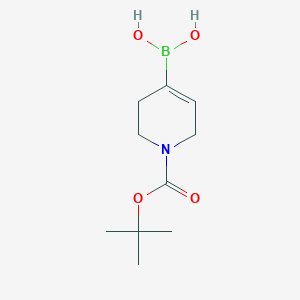
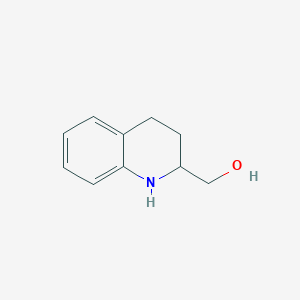
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
